Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester
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Overview
Description
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamate group, a sulfonyl group, and a chloroethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of diethylamine with a sulfonyl chloride to form the diethylamino sulfonyl intermediate. This intermediate is then reacted with 2-chloroethanol in the presence of a base to form the final ester product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.
Acids and Bases: Hydrochloric acid, sodium hydroxide, and other acids or bases can facilitate hydrolysis.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions include substituted carbamates, hydrolyzed carbamic acids, and various oxidized or reduced derivatives.
Scientific Research Applications
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The sulfonyl group can also interact with nucleophilic sites on proteins, modifying their function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the diethylamino sulfonyl group.
Diethylamino sulfonyl chloride: Contains the diethylamino sulfonyl group but lacks the carbamate and chloroethyl ester groups.
Ethyl carbamate: Contains the carbamate group but lacks the sulfonyl and chloroethyl groups.
Uniqueness
Carbamic acid, ((diethylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87708-07-4 |
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Molecular Formula |
C7H15ClN2O4S |
Molecular Weight |
258.72 g/mol |
IUPAC Name |
2-chloroethyl N-(diethylsulfamoyl)carbamate |
InChI |
InChI=1S/C7H15ClN2O4S/c1-3-10(4-2)15(12,13)9-7(11)14-6-5-8/h3-6H2,1-2H3,(H,9,11) |
InChI Key |
YGGQSDRSXJQXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
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